5-Methoxy-thiazolo[5,4-b]pyridin-2-ol
Description
5-Methoxy-thiazolo[5,4-b]pyridin-2-ol is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring at the [5,4-b] positions. The molecule is substituted with a methoxy group at position 5 and a hydroxyl group at position 2 (Figure 1). The hydroxyl group at position 2 may confer distinct solubility and hydrogen-bonding capabilities, influencing its reactivity and pharmacological properties.
Properties
IUPAC Name |
5-methoxy-1H-[1,3]thiazolo[5,4-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-5-3-2-4-6(9-5)12-7(10)8-4/h2-3H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQVNNYVMJRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-thiazolo[5,4-b]pyridin-2-ol typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of 5-methoxythiazolo[4,5-b]-pyridin-2-amine . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 2 exhibits moderate acidity (pKa ≈ 8–10) due to resonance stabilization with the thiazole ring. This enables nucleophilic substitution under alkaline conditions:
*Yields estimated from analogous reactions in thiazolo[5,4-b]pyridine systems .
Electrophilic Aromatic Substitution
The methoxy group at position 5 directs electrophiles to the para position (C-7) on the pyridine ring. Nitration and halogenation are feasible:
Oxidation and Reduction Reactions
The methoxy group can undergo oxidative demethylation, while the hydroxyl group is resistant to oxidation under mild conditions:
Cross-Coupling Reactions
Halogenated derivatives (e.g., bromo or iodo at C-7) enable transition-metal-catalyzed couplings:
Cyclization and Ring-Opening Reactions
The thiazole ring participates in acid- or base-mediated transformations:
Coordination Chemistry
The hydroxyl and nitrogen atoms act as ligands for metal complexes:
| Metal Ion | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol, RT, 2h | [Cu(L)₂Cl₂] | Catalytic oxidation | |
| Pt(II) | K₂PtCl₄, H₂O, 80°C, 6h | [Pt(L)(DMSO)Cl] | Anticancer studies |
Key Mechanistic Insights
-
Methoxy Group Stability : Resists nucleophilic attack but undergoes demethylation with strong Lewis acids (e.g., BBr₃) .
-
Hydroxyl Group Reactivity : Participates in hydrogen bonding, reducing solubility in nonpolar solvents but enhancing metal coordination .
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Ring Electronics : The thiazole’s electron-deficient nature directs electrophiles to the pyridine ring’s activated positions .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine, including 5-methoxy-thiazolo[5,4-b]pyridin-2-ol, exhibit significant anticancer properties. A study highlighted the design of novel thiazolo[5,4-b]pyridine analogues that act as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme frequently implicated in cancer progression. The compound demonstrated high potency against various PI3K isoforms, with IC50 values in the nanomolar range, indicating its potential as a therapeutic candidate for cancer treatment .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It has been noted that thiazolo[5,4-b]pyridine derivatives possess broad-spectrum antibacterial activity. The synthesis of these compounds often involves various modifications to enhance their efficacy against bacterial strains . This aspect makes this compound a candidate for further development in antibiotic therapies.
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps that typically include the cyclization of pyridine derivatives with thiourea or other reagents to form the thiazole ring. Recent advancements in synthetic methodologies have made it possible to create these compounds more efficiently . The structural features of this compound contribute significantly to its biological activity.
Table 1: Synthesis Methods for Thiazolo[5,4-b]pyridines
Case Studies and Research Findings
Several studies have documented the effectiveness of thiazolo[5,4-b]pyridine derivatives in preclinical models:
- Study on PI3K Inhibition : A detailed investigation into the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridines showed that specific substitutions on the pyridine ring significantly enhanced PI3K inhibitory activity. The study reported that certain analogues exhibited IC50 values as low as 3.6 nM against PI3Kα .
- Antibacterial Efficacy : Another study focused on the antibacterial potential of thiazolo[5,4-b]pyridine derivatives found that modifications at the 2-position on the pyridine ring resulted in improved activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 5-Methoxy-thiazolo[5,4-b]pyridin-2-ol involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . The compound’s structure allows it to form key hydrogen bonds and hydrophobic interactions with the target enzyme, contributing to its inhibitory potency.
Comparison with Similar Compounds
Comparison with Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives
Key Observations:
- Halogen Substituents (Cl, I): Improve electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Thiol derivatives (e.g., CAS 57135-09-8) are prone to oxidation, forming disulfide bridges, which could limit their utility in reducing environments .
Comparison with Other Fused Heterocycles
Thiazolo[5,4-b]pyridines belong to a broader class of fused heterocycles. Comparative insights include:
Table 2: Comparison with Isoxazolo, Imidazo, and Pyrrolo Analogs
Key Observations:
- Electronic Effects : Thiazolo rings (with sulfur) exhibit greater electron-withdrawing character than pyrrolo or imidazo analogs, influencing their aromaticity and reactivity .
- Synthetic Accessibility : Thiazolo derivatives are often synthesized under milder conditions (e.g., EtOH reflux) compared to isoxazolo analogs, which require acidic conditions .
Biological Activity
5-Methoxy-thiazolo[5,4-b]pyridin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine structure, along with a methoxy group attached to the thiazole. This unique structure contributes to its potential biological activities.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against various pathogens. For instance, derivatives of thiazolo[5,4-b]pyridine have shown significant activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 0.21 μM. These compounds were evaluated using standard antimicrobial assays, demonstrating their potential as effective antimicrobial agents .
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | E. coli | 0.21 |
| This compound | P. aeruginosa | 0.21 |
Anticancer Activity
The compound exhibits promising anticancer properties through its interaction with various molecular targets. In vitro studies have indicated that it can inhibit cancer cell proliferation effectively. For example, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K isoforms critical in cancer signaling pathways. One study reported an IC50 value of 3.6 nM for a closely related compound against PI3Kα, suggesting that similar derivatives may exhibit comparable potency .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Derivative 19a | PI3Kα | 3.6 |
| Derivative 19b | PI3Kγ | 1.8 |
| Derivative 19c | PI3Kδ | 2.5 |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular signaling pathways such as PI3K and DNA gyrase.
- Receptor Modulation : It has been shown to act on various receptors including S1P1 and S1P5, which are involved in immune responses and cancer progression .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine scaffold can significantly influence biological activity:
- The presence of electron-withdrawing groups enhances inhibitory potency against PI3K.
- Substituents on the pyridine ring can modulate the compound's interaction with target enzymes.
Case Study: Antimicrobial Evaluation
A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial activity. The most active derivative exhibited MIC values comparable to established antibiotics, indicating its potential for further development into therapeutic agents .
Case Study: Anticancer Research
In a study focused on anticancer activity, several derivatives were screened for their ability to inhibit cancer cell lines. The results demonstrated that modifications in the thiazole moiety could lead to significant increases in cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
